
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinium core, a hydroxyphenoxy group, and a dimethylcarbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of the m-hydroxyphenoxy acetamide intermediate. This intermediate is then reacted with 1-methylpiperidine in the presence of a suitable iodinating agent to form the piperidinium iodide. Finally, the dimethylcarbamate group is introduced through a reaction with dimethylcarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The carbonyl groups in the acetamido and carbamate moieties can be reduced to their corresponding alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives, such as chlorides or bromides.
科学研究应用
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-tumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinium core may facilitate binding to biological membranes, enhancing the compound’s bioavailability. The dimethylcarbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
1-(2-(2-(p-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate: Similar structure but with a para-hydroxyphenoxy group.
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-ethylpiperidinium iodide dimethylcarbamate: Similar structure but with an ethyl group instead of a methyl group on the piperidinium core.
Uniqueness
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the m-hydroxyphenoxy group, in particular, allows for unique interactions with biological targets, distinguishing it from similar compounds.
属性
CAS 编号 |
97050-95-8 |
|---|---|
分子式 |
C19H30IN3O4 |
分子量 |
491.4 g/mol |
IUPAC 名称 |
[3-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethylamino]-2-oxoethoxy]phenyl] N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C19H29N3O4.HI/c1-21(2)19(24)26-17-9-7-8-16(14-17)25-15-18(23)20-10-13-22(3)11-5-4-6-12-22;/h7-9,14H,4-6,10-13,15H2,1-3H3;1H |
InChI 键 |
WMCCUUIETJORRS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)OCC(=O)NCC[N+]2(CCCCC2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





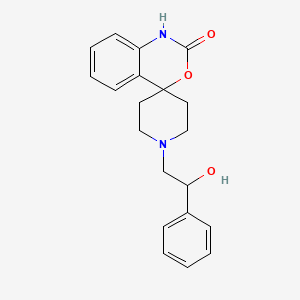
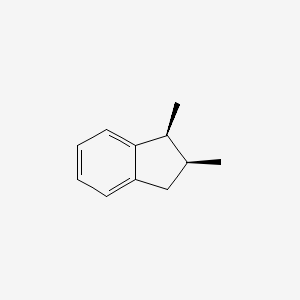

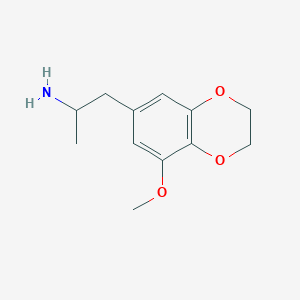
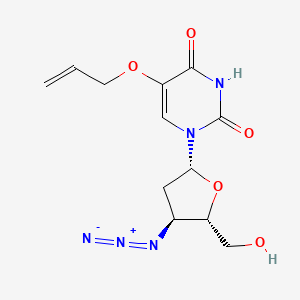
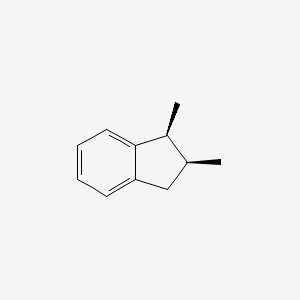
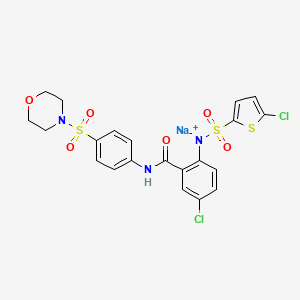
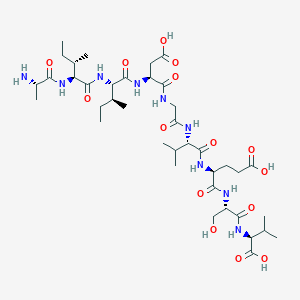
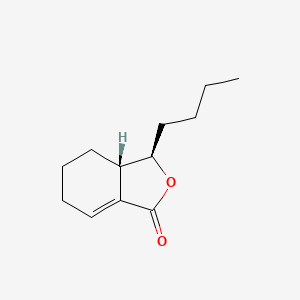
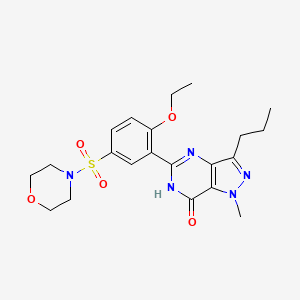
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
